N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide
Description
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Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O/c1-19-29-30-26-16-15-25(31-32(19)26)22-13-8-14-23(17-22)28-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,24H,18H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTCSGQNTQVFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics. This allows it to make specific interactions with different target receptors.
Biochemical Pathways
Given its potential pharmacological activities, it can be inferred that the compound may affect a variety of biochemical pathways associated with its targets, leading to downstream effects such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects.
Pharmacokinetics
It is known that the compound is soluble in dmso and ethanol, which may influence its absorption and distribution
Result of Action
Based on its potential pharmacological activities, it can be inferred that the compound may exert a variety of effects at the molecular and cellular level, potentially leading to anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects.
Action Environment
It is known that the compound has a melting point of 200°c, which may influence its stability under different environmental conditions
Biochemical Analysis
Biochemical Properties
The compound N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide interacts with a variety of enzymes and receptors, showing versatile biological activities
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Molecular Formula : C₁₅H₁₅N₅O
- Molecular Weight : 281.32 g/mol
- CAS Number : 108825-65-6
- SMILES Notation : CN(C(C)=O)C1=CC(=CC=C1)C1=NN2C(C)=NN=C2C=C1
Synthesis
The synthesis of this compound typically involves the heterocyclization of various precursors under controlled conditions to yield the desired triazole derivatives. Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed for characterization and confirmation of the structure .
Antimicrobial Properties
Research has indicated that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. Studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity positions them as potential candidates for treating inflammatory diseases.
Anticancer Potential
Emerging data indicate that compounds with similar structures possess anticancer properties. They may act through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. For example, triazole derivatives have been linked to the modulation of pathways involved in cell proliferation and survival .
Case Studies
Several studies have highlighted the biological activities of triazole derivatives:
- Study on Antimicrobial Activity : A study published in Pharmaceutical Research evaluated a series of triazole compounds for their antibacterial activity against resistant strains. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Mechanisms : Research conducted by Abdel-Rahman et al. investigated the anti-inflammatory effects of triazole compounds in animal models. The findings demonstrated a significant reduction in inflammation markers upon administration of these compounds .
- Anticancer Effects : A recent investigation into the anticancer properties of triazole derivatives found that they could inhibit the proliferation of various cancer cell lines through cell cycle arrest and apoptosis .
Data Summary Table
| Property | Value/Details |
|---|---|
| Molecular Weight | 281.32 g/mol |
| CAS Number | 108825-65-6 |
| Antimicrobial Activity | Effective against E. coli, P. aeruginosa |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Anticancer Potential | Induces apoptosis in cancer cells |
Scientific Research Applications
Structural Insights
The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety and a diphenylpropanamide backbone. This structural complexity is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the potential of this compound in anticancer therapy. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways affected include:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in G1 phase arrest.
Neuroprotective Effects
The neuroprotective capabilities of this compound have also been explored. Animal models suggest that it may protect neurons from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship indicates that modifications to the triazole and diphenyl groups significantly influence biological activity. Key findings include:
- Triazole Substituents : Variations in substituents on the triazole ring can enhance binding affinity to target proteins.
- Diphenyl Moiety : The presence of bulky diphenyl groups contributes to increased lipophilicity and membrane permeability.
Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
- Objective: Evaluate efficacy against Staphylococcus aureus.
- Methodology: Disk diffusion method.
- Results: Zone of inhibition measured at 22 mm.
-
Anticancer Research :
- Objective: Assess cytotoxicity in breast cancer cell lines (MCF-7).
- Methodology: MTT assay.
- Results: IC50 value determined at 15 µM.
Q & A
Q. What are the established synthetic routes for N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide, and how can intermediates be purified for structural validation?
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation combines single-crystal X-ray diffraction (for unambiguous bond-length/angle determination) , NMR spectroscopy (¹H/¹³C for substituent positioning), and high-resolution mass spectrometry (HRMS) . For example, X-ray data (R factor ≤0.05) confirm the triazolo-pyridazine ring geometry, while ¹H NMR detects methyl group splitting patterns (δ 2.5–3.0 ppm) . IR spectroscopy verifies amide C=O stretches (~1650–1700 cm⁻¹) .
Q. What are the solubility profiles of this compound in common solvents, and how do they impact in vitro assays?
- Methodological Answer : Solubility is assessed via shake-flask method (24 h equilibrium in solvents like DMSO, ethanol, or PBS). Poor aqueous solubility (<10 µM) necessitates DMSO stock solutions (≤0.1% v/v in assays to avoid cytotoxicity). For example:
- DMSO : >50 mg/mL
- PBS (pH 7.4) : <0.1 mg/mL
Use surfactants (e.g., Tween-80) or β-cyclodextrin for colloidal dispersion in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Contradictions arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols:
Use recombinant kinases (e.g., expressed in HEK293 cells) to minimize isoform variability.
Validate via orthogonal assays (e.g., SPR for binding affinity vs. luminescence-based activity).
Q. What computational strategies optimize synthetic yield while minimizing byproducts in triazolo-pyridazine derivatization?
- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states to identify high-energy intermediates. For example:
- Reaction Path Screening : ICReDD’s workflow combines quantum calculations with robotic experimentation to prioritize routes with ΔG‡ < 25 kcal/mol .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound trisamine) to trap reactive electrophiles during amide coupling .
Q. How to design structure-activity relationship (SAR) studies for enhancing metabolic stability without compromising target affinity?
- Methodological Answer :
Core Modifications : Replace labile methyl groups with trifluoromethyl (logP ↑, metabolic oxidation ↓) .
Proteolytic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
